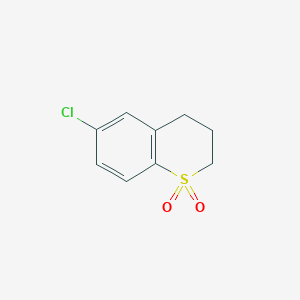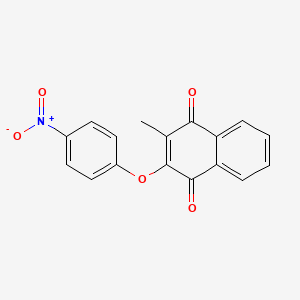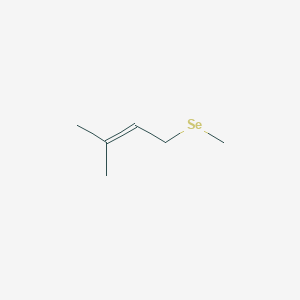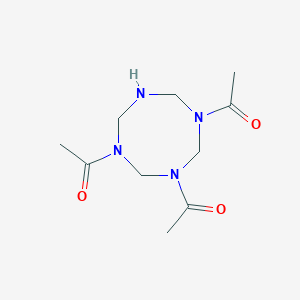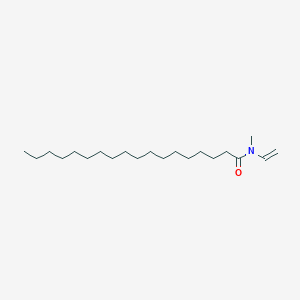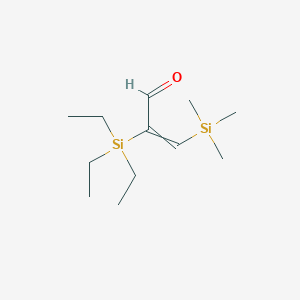
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is an organosilicon compound characterized by the presence of both triethylsilyl and trimethylsilyl groups attached to a prop-2-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal typically involves the reaction of prop-2-enal with triethylsilyl and trimethylsilyl reagents under controlled conditions. One common method involves the use of a Diels-Alder reaction, where prop-2-enal reacts with silylated dienophiles to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silylated aldehydes or acids.
Reduction: Reduction reactions can convert the compound into silylated alcohols.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silylated aldehydes, acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal involves its interaction with molecular targets through its silyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethylsilyl)prop-2-enal
- 3-(Trimethylsilyl)prop-2-enal
- 2-(Triethylsilyl)prop-2-enal
Uniqueness
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual silylation can enhance its stability and versatility in various applications.
Propiedades
Número CAS |
90313-65-8 |
|---|---|
Fórmula molecular |
C12H26OSi2 |
Peso molecular |
242.50 g/mol |
Nombre IUPAC |
2-triethylsilyl-3-trimethylsilylprop-2-enal |
InChI |
InChI=1S/C12H26OSi2/c1-7-15(8-2,9-3)12(10-13)11-14(4,5)6/h10-11H,7-9H2,1-6H3 |
Clave InChI |
ZUBYCVJDAHMGCD-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(=C[Si](C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


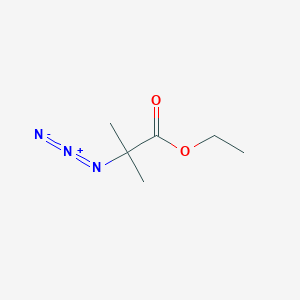
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

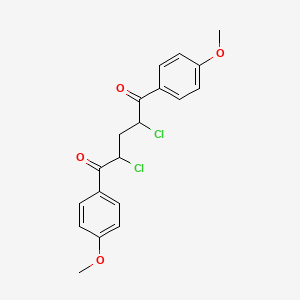
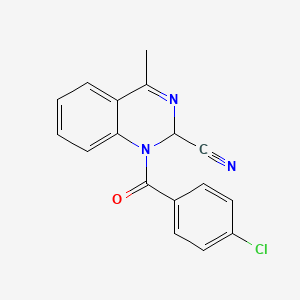
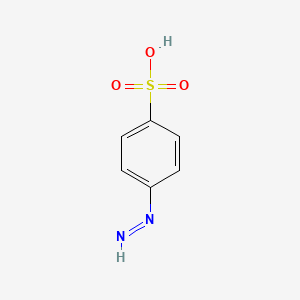
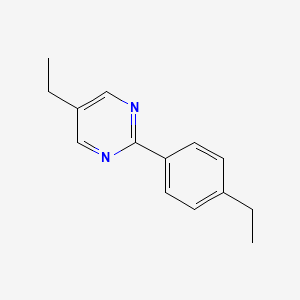
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
